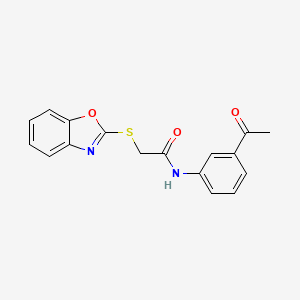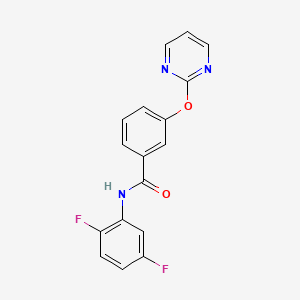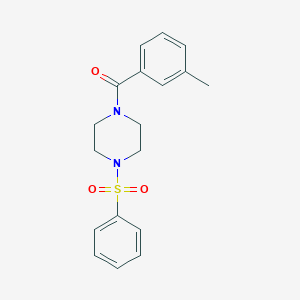
N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzoxazole derivatives, including compounds similar to "N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide," typically involves the condensation of 2-aminophenols with carboxylic acid derivatives under specific conditions. For instance, Maru et al. (2015) synthesized Schiff base derivatives of benzoxazole by condensing N-(4-Acetyl-phenyl)-2-(benzooxazol-2-ylsulfanyl)-acetamide with various substituted acid hydrazides, using acetic acid as a catalyst (Maru, Patel, & Yadav, 2015).
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of a benzoxazole ring system, which significantly influences the chemical and physical properties of these compounds. The molecular structure is often confirmed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. The study by El-Azab et al. (2016) provides insights into the structural and vibrational analysis of benzoxazole derivatives through experimental and theoretical methods, highlighting the stability and electronic properties of these molecules (El-Azab et al., 2016).
Chemical Reactions and Properties
Benzoxazole derivatives participate in various chemical reactions due to their reactive functional groups. They can undergo nucleophilic substitution reactions, condensation reactions with aldehydes, and can be used as intermediates in the synthesis of more complex molecules. The work by Duran and Canbaz (2013) on the synthesis of benzothiazole derivatives illustrates the reactivity of these compounds and their potential as precursors for further chemical transformations (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Antitumor Activity
N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide and its analogues have been extensively studied for their potential antitumor activities. Research has demonstrated that certain derivatives exhibit significant broad-spectrum antitumor activity, with some compounds displaying selective activities towards specific cancer cell lines, such as CNS, renal, breast cancer, and leukemia cell lines. Molecular docking studies have further elucidated their mechanisms of action, revealing that these compounds can inhibit the growth of melanoma cell lines by targeting B-RAF kinase, similar to known inhibitors like PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016). Additionally, other derivatives bearing different heterocyclic rings have shown considerable anticancer activity against various cancer cell lines, further underscoring the potential of this compound derivatives in cancer therapy (L. Yurttaş et al., 2015).
Cholinesterase Inhibition
New derivatives of this compound have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have displayed moderate to good inhibitory activities, with certain compounds showing potent inhibitory potential. This suggests their potential utility in treating neurodegenerative diseases, such as Alzheimer's, where cholinesterase inhibitors play a significant role in managing symptoms (N. Riaz et al., 2020).
Antimicrobial Activity
Research into the antimicrobial activity of this compound derivatives has shown promising results. Certain synthesized compounds have displayed good antimicrobial activity, with some exhibiting high activity against various bacterial strains. Computational calculations have provided a correlation between experimental and theoretical data, suggesting a promising approach for the development of new antimicrobial agents (Asmaa M. Fahim et al., 2019).
Anthelmintic Activity
A series of derivatives synthesized from this compound have been tested for anthelmintic activity against Pheretima posthumous, revealing good efficacy compared to standard drugs such as Albendazole and Piperazine. This suggests their potential application in developing new anthelmintic agents (P. S. Kumar et al., 2014).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-11(20)12-5-4-6-13(9-12)18-16(21)10-23-17-19-14-7-2-3-8-15(14)22-17/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBBAGWIVZTTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5601175.png)

![N'-[(4-methylphenyl)sulfonyl]-2-phenylacetohydrazide](/img/structure/B5601185.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine](/img/structure/B5601203.png)
![N-{(3S*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5601207.png)
![2-ethoxy-3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5601225.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5601233.png)
![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5601244.png)

![4-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5601253.png)
![2-methyl-4-(4-{[methyl(3-pyridinylmethyl)amino]methyl}phenyl)-2-butanol](/img/structure/B5601255.png)
![3-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5601263.png)
![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5601271.png)